5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features both bromine and iodine substituents on a pyrrolo[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine typically involves halogenation reactions. One common method includes the bromination and iodination of a pyrrolo[2,3-c]pyridine precursor. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidized forms of the compound, such as pyrrolo[2,3-c]pyridine oxides.
Reduction Products: Dehalogenated derivatives of the compound.
Scientific Research Applications
5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
- 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Comparison: 5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern and the presence of both bromine and iodine atoms. This dual halogenation provides distinct reactivity and potential for diverse chemical transformations compared to its analogs .
Properties
IUPAC Name |
5-bromo-1-ethyl-3-iodopyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIN2/c1-2-13-5-7(11)6-3-9(10)12-4-8(6)13/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTWUHXBKIXTMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC(=NC=C21)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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